molecular formula C16H15N3O3 B3867852 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide CAS No. 351443-45-3

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

Cat. No.: B3867852
CAS No.: 351443-45-3
M. Wt: 297.31 g/mol
InChI Key: SSIKBDKVXUYVRN-GZTJUZNOSA-N
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Description

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxybenzylidene group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting hydrazone is then reacted with phenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the hydrazone moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; conditions depend on the specific substitution reaction.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazones or amines.

    Substitution: Formation of substituted hydrazones or amides.

Scientific Research Applications

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer production.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxybenzylidene)hydrazine-1-carbothioamide
  • 2-(2-(4-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
  • N-cyclohexyl-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific structural features, such as the presence of both methoxybenzylidene and phenylacetamide groups

Properties

IUPAC Name

N'-[(E)-(2-methoxyphenyl)methylideneamino]-N-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-14-10-6-5-7-12(14)11-17-19-16(21)15(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIKBDKVXUYVRN-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351443-45-3
Record name 2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXO-N-PHENYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

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